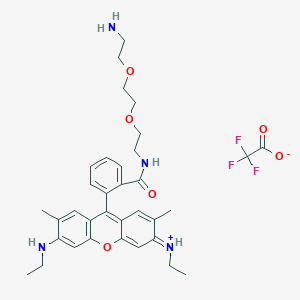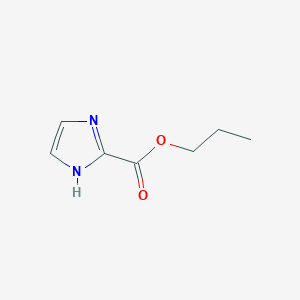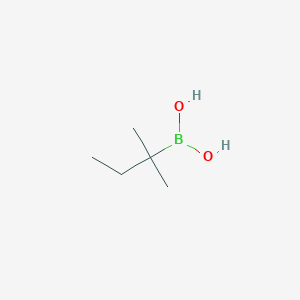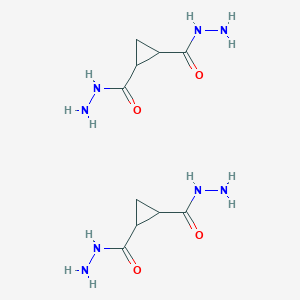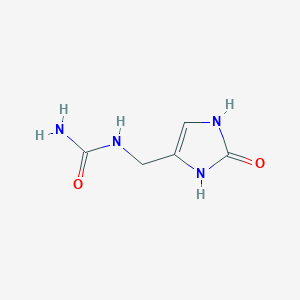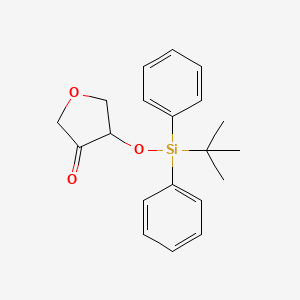![molecular formula C15H12N2O2 B12824490 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with methoxy-substituted reagents. One common method involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are mixed in large reactors under controlled temperatures and pressures. The use of catalysts and solvents like DMF can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium.
Major Products Formed
Oxidation: 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid
- 2-Phenylimidazo[1,2-a]pyridine-5-carbaldehyde
Uniqueness
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-14(11-6-3-2-4-7-11)16-13-9-5-8-12(10-18)17(13)15/h2-10H,1H3 |
Clé InChI |
QCHLAJAPPPCNCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C2N1C(=CC=C2)C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



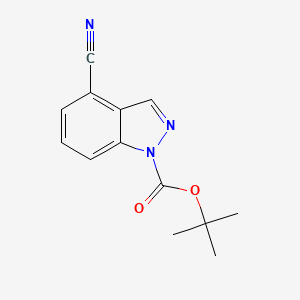
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
